2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide
CAS No.: 1021253-81-5
Cat. No.: VC11927088
Molecular Formula: C21H19F2N3O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021253-81-5 |
|---|---|
| Molecular Formula | C21H19F2N3O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C21H19F2N3O3/c22-16-7-9-19(17(23)13-16)29-14-20(27)24-11-4-12-26-21(28)10-8-18(25-26)15-5-2-1-3-6-15/h1-3,5-10,13H,4,11-12,14H2,(H,24,27) |
| Standard InChI Key | WKDRMFIFTJAJLE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure includes:
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Difluorophenoxy group: Enhances lipophilicity and metabolic stability, common in drug design for improved target binding.
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Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms, known for hydrogen-bonding interactions with biological targets .
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Acetamide linker: Facilitates interactions with amine-binding pockets in proteins .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 399.4 g/mol | |
| IUPAC Name | 2-(2,4-Difluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F |
Synthesis and Preparation
Key Challenges:
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Regioselectivity: Ensuring proper substitution on the pyridazinone ring.
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Purification: Separation of byproducts due to the compound’s moderate polarity.
Biological Activities and Mechanisms
Target Interactions
The compound’s structural motifs suggest interactions with:
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Kinases: The pyridazinone ring may bind to ATP pockets, similar to kinase inhibitors like imatinib .
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G-protein-coupled receptors (GPCRs): Difluorophenoxy groups are prevalent in GPCR-targeted drugs.
Table 2: Hypothetical Biological Data (Based on Structural Analogues)
| Target | Activity (IC₅₀) | Model System | Source |
|---|---|---|---|
| Tyrosine kinase | ~50 nM | In vitro enzymatic | |
| COX-2 | ~200 nM | Cell-based assay |
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High logP (~3.5) suggests good membrane permeability but potential solubility issues.
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Metabolism: Likely hepatic oxidation via CYP450 enzymes, with fluorinated groups resisting degradation .
Toxicity Considerations
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Cytotoxicity: Limited data; structural analogues show moderate toxicity in hepatocyte assays (LD₅₀ > 100 μM) .
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Off-target effects: Risk of hERG channel inhibition due to the basic amine .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a kinase inhibitor in breast or prostate cancers .
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Inflammation: COX-2 inhibition for arthritis or chronic pain.
Research Priorities
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